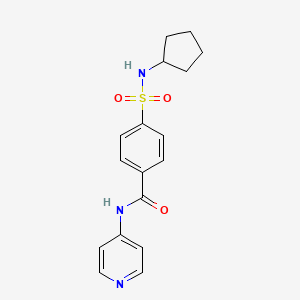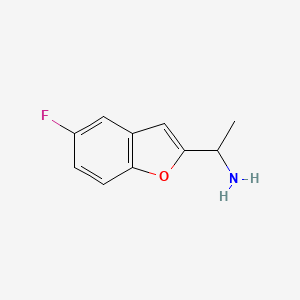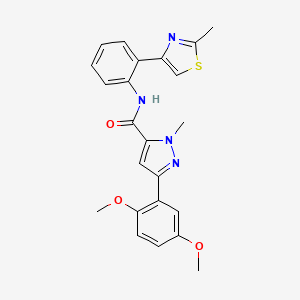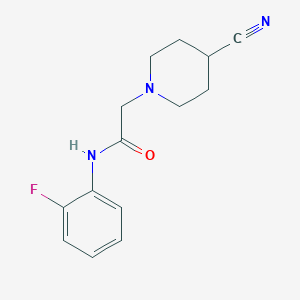
4-(cyclopentylsulfamoyl)-N-pyridin-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopentylsulfamoyl)-N-pyridin-4-ylbenzamide, also known as CPSB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CPSB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
One pivotal application lies in organic synthesis, where pyridine derivatives serve as key intermediates and catalysts. For instance, the synthesis of dihydropyrindines and tetrahydroquinolines, which are cyclopentyl and cyclohexyl annealed pyridines, can be efficiently achieved through a one-pot, multi-component process. This methodology exemplifies the utility of pyridine cores in constructing complex heterocyclic compounds, crucial for pharmaceutical chemistry and natural product synthesis (Yehia, Polborn, & Müller, 2002).
Material Science and Nanotechnology
In material science, pyridine derivatives are instrumental in the design and synthesis of novel materials. Poly(phenylene-pyridyl) dendrimers, for instance, demonstrate the capacity for encapsulating metal nanoparticles, highlighting their potential in creating advanced nanomaterials for catalysis or electronic applications (Shifrina et al., 2005).
Supramolecular Chemistry
Supramolecular chemistry is another area where these compounds find significant application. The formation of tubular structures through aromatic π−π interactions between pyridine units reveals the potential of these molecules in constructing complex architectures. These structures are of interest for their potential applications in molecular recognition, sensing, and self-assembly processes (Ranganathan et al., 1998).
Fluorescent Sensors and Chemosensors
Pyridine derivatives also play a crucial role in the development of fluorescent sensors and chemosensors. The design of novel fluorescent poly(pyridine-imide) acids that act as “off–on” fluorescent switchers for acids showcases the versatility of pyridine structures in sensing applications. These materials can be employed for detecting and quantifying specific chemical species in various environments (Wang et al., 2008).
Environmental Applications
Furthermore, the environmental responsiveness of pyridine-based structures to stimuli such as pH and temperature highlights their potential in creating smart materials for applications ranging from controlled drug delivery to adaptive materials (Gong et al., 2011).
Eigenschaften
IUPAC Name |
4-(cyclopentylsulfamoyl)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-14-9-11-18-12-10-14)13-5-7-16(8-6-13)24(22,23)20-15-3-1-2-4-15/h5-12,15,20H,1-4H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGDIZXPSSSIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2611215.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2611218.png)

![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2611221.png)
![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2611222.png)
![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611224.png)


![methyl 4-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2611231.png)




